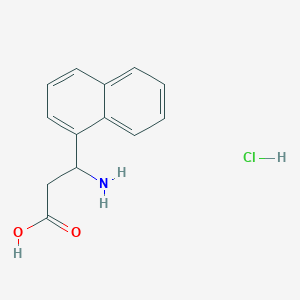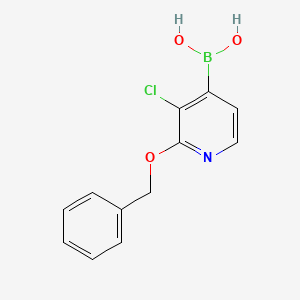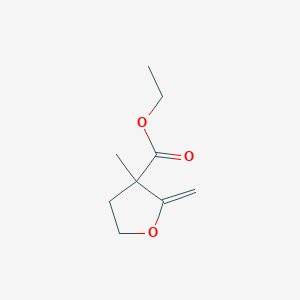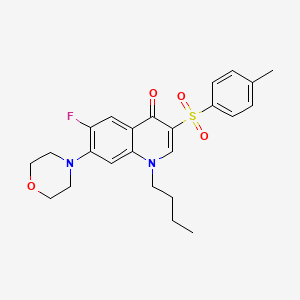![molecular formula C21H16N6O2S B2765894 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251613-95-2](/img/structure/B2765894.png)
2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic compound with a complex molecular structure
準備方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the phenyl and methylthio groups. The final steps involve cyclization to form the triazolo[4,3-b]pyridazinone core. Specific conditions such as the use of catalysts, solvents, and controlled temperatures are crucial to ensure the desired product yield and purity. Industrial production methods: Industrial production might involve optimization of the synthetic route to reduce costs and improve efficiency. This can include the use of flow chemistry techniques, which allow for better control of reaction parameters and scalability.
化学反応の分析
Types of reactions it undergoes: This compound can undergo various types of chemical reactions including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dichloromethane or dimethyl sulfoxide are often used, with reactions generally performed under ambient or slightly elevated temperatures. Major products formed from these reactions: Products vary depending on the reaction but might include various derivatives with modified functional groups or additional complexity to the molecular structure, enhancing its application potential.
科学的研究の応用
Chemistry: Biology and Medicine: The unique structure and functional groups of this compound may interact with specific biological pathways, making it a potential candidate for drug development. Research could focus on its use as an inhibitor or modulator of specific enzymes or receptors. Industry: Industrial applications might include its use in the development of novel materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism by which the compound exerts its effects: The compound likely exerts its effects through binding or interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. Molecular targets and pathways involved: The exact pathways and targets depend on the specific application, but research might reveal interactions with key signaling pathways or regulatory proteins within cells.
類似化合物との比較
Comparison with other similar compounds, highlighting its uniqueness: Compared to similar compounds, 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one features a distinct combination of functional groups and ring systems. This structural uniqueness can translate to different reactivity and interaction profiles. List of similar compounds: Similar compounds include other oxadiazole derivatives, triazolopyridazines, and compounds featuring the methylthio and phenyl functional groups
特性
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c1-30-16-9-7-15(8-10-16)20-22-19(29-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAPWKVKPDNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)
![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/new.no-structure.jpg)

![2-[2-(dimethylamino)ethoxy]-4-fluoroaniline](/img/structure/B2765826.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![3-{[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2765830.png)

![3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2765834.png)
